Cas no 5840-65-3 (5-(Benzyloxy)isobenzofuran-1,3-dione)

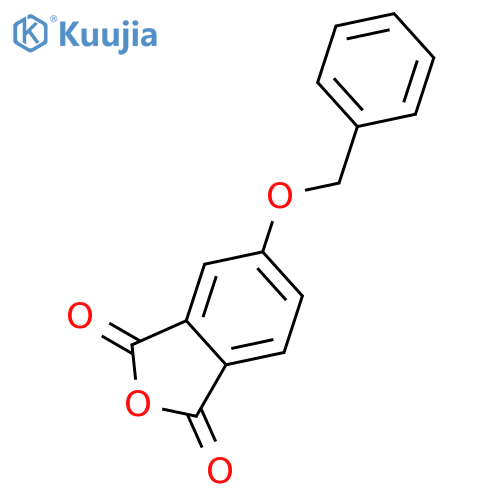

5840-65-3 structure

商品名:5-(Benzyloxy)isobenzofuran-1,3-dione

5-(Benzyloxy)isobenzofuran-1,3-dione 化学的及び物理的性質

名前と識別子

-

- 5-(Benzyloxy)isobenzofuran-1,3-dione

- N-(1,3-Benzodioxol-5-yl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

- pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-1,3-benzodioxol-5-yl-5-(2-thienyl)-7-(trifluoromethyl)-

- ULTIREHJUYEDOA-UHFFFAOYSA-N

- 5-(benzyloxy)-1,3-dihydro-2-benzofuran-1,3-dione

- 4-benzyloxyphthalic anhydride

- 5840-65-3

- 5-phenylmethoxy-2-benzofuran-1,3-dione

- SCHEMBL316203

-

- インチ: InChI=1S/C15H10O4/c16-14-12-7-6-11(8-13(12)15(17)19-14)18-9-10-4-2-1-3-5-10/h1-8H,9H2

- InChIKey: ULTIREHJUYEDOA-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)OC3=O

計算された属性

- せいみつぶんしりょう: 432.05053

- どういたいしつりょう: 254.058

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 359

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52.6A^2

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

じっけんとくせい

- 密度みつど: 1.66

- 屈折率: 1.716

- PSA: 77.75

- LogP: 3.3

5-(Benzyloxy)isobenzofuran-1,3-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A019095365-1g |

5-(Benzyloxy)isobenzofuran-1,3-dione |

5840-65-3 | 95% | 1g |

$400.00 | 2023-09-01 | |

| Chemenu | CM155090-1g |

5-(benzyloxy)isobenzofuran-1,3-dione |

5840-65-3 | 95% | 1g |

$*** | 2023-05-30 | |

| Chemenu | CM155090-5g |

5-(benzyloxy)isobenzofuran-1,3-dione |

5840-65-3 | 95% | 5g |

$634 | 2021-06-08 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1738580-1g |

5-(Benzyloxy)isobenzofuran-1,3-dione |

5840-65-3 | 98% | 1g |

¥1554.00 | 2024-05-07 |

5-(Benzyloxy)isobenzofuran-1,3-dione 関連文献

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

-

Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837

5840-65-3 (5-(Benzyloxy)isobenzofuran-1,3-dione) 関連製品

- 4741-63-3(6-Methoxyphthalide)

- 1823-59-2(5,5'-Oxybis(isobenzofuran-1,3-dione))

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量